molecular formula C10H10ClNO3S B1405481 4-Cyano-3-propoxybenzenesulfonyl chloride CAS No. 942199-53-3

4-Cyano-3-propoxybenzenesulfonyl chloride

Cat. No. B1405481
M. Wt: 259.71 g/mol
InChI Key: XFBXBOYHUSDTOM-UHFFFAOYSA-N
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Description

“4-Cyano-3-propoxybenzenesulfonyl chloride” is a chemical compound with the molecular formula C10H10ClNO3S . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-Cyano-3-propoxybenzenesulfonyl chloride” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 259.71 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyano-3-propoxybenzenesulfonyl chloride” are not clearly defined due to the lack of specific information .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : “4-Cyano-3-propoxybenzenesulfonyl chloride” is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the other compounds used in the reaction .
  • Scientific Field: Structural Chemistry

    • Application Summary : This compound has been used in the study of different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
    • Methods of Application : The study involved comparative experiments and density functional theory (DFT) calculations .
    • Results or Outcomes : The study found that product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
  • Scientific Field: Organic Synthesis

    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The compound can be used in reactions with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds .
  • Scientific Field: Electrophilic Cyanide-Transfer Reactions

    • Application Summary : The compound has been used in new strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions .
    • Methods of Application : The study involved comparative experiments and density functional theory (DFT) calculations .
    • Results or Outcomes : The study found that product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
  • Scientific Field: Biochemical Reagents

    • Application Summary : This compound is used in the production of various biochemical reagents.
    • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used in a reaction with other biochemical compounds under controlled conditions.
    • Results or Outcomes : The outcomes of these reactions would be the formation of new biochemical reagents. The specific results would depend on the other compounds used in the reaction.
  • Scientific Field: Asymmetric Organocatalysis

    • Application Summary : The compound has been used in the field of asymmetric organocatalysis .
    • Methods of Application : The study involved comparative experiments and density functional theory (DFT) calculations .
    • Results or Outcomes : The study found that product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Safety And Hazards

The safety and hazards of “4-Cyano-3-propoxybenzenesulfonyl chloride” are not clearly defined due to the lack of specific information .

properties

IUPAC Name

4-cyano-3-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-2-5-15-10-6-9(16(11,13)14)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBXBOYHUSDTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-propoxybenzenesulfonyl chloride

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing bromoethane with 1-bromopropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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